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Compound Name: Pseudolaroside A

Cat. No.: B12372174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pseudolaroside A is a diterpenoid glycoside isolated from the root and bark of the golden

larch tree, Pseudolarix kaempferi. While research has predominantly focused on its aglycones,

Pseudolaric Acid A and B, Pseudolaroside A is a significant component of the plant's extract

and its analysis is crucial for the comprehensive phytochemical characterization and

standardization of Pseudolarix-derived products. Due to the limited availability of specific data

for Pseudolaroside A, this document provides protocols and data adapted from its closely

related and well-studied aglycones, Pseudolaric Acid A and B. These compounds are the

primary bioactive constituents and serve as a reference for the potential biological activity and

analytical behavior of Pseudolaroside A.

Physicochemical Properties
Detailed physicochemical data for Pseudolaroside A is not readily available. However, data for

the related compound, Pseudolaroside B, is provided below as a reference.
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Property
Value (for Pseudolaroside
B)

Source

Molecular Formula C14H18O9 [1]

Molecular Weight 330.29 g/mol [1]

XLogP3 -1.5 [1]

Hydrogen Bond Donor Count 5 [1]

Hydrogen Bond Acceptor

Count
9 [1]

Rotatable Bond Count 5 [1]

Phytochemical Analysis: Quantification of
Pseudolaroside A using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification

of phytochemicals. The following is a general protocol for the analysis of Pseudolaroside A in

plant extracts, based on methods developed for similar diterpenoids.[2][3][4][5]
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Caption: Workflow for the quantification of Pseudolaroside A in plant extracts using HPLC.
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Protocol: HPLC Quantification of Pseudolaroside A
1. Materials and Reagents:

Pseudolaroside A reference standard

HPLC-grade methanol

HPLC-grade acetonitrile

HPLC-grade water

Formic acid (analytical grade)

Dried and powdered Pseudolarix kaempferi plant material

0.45 µm syringe filters

2. Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA)

detector

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Analytical balance

Ultrasonic bath

3. Preparation of Standard Solutions:

Accurately weigh 1 mg of Pseudolaroside A reference standard and dissolve in methanol to

prepare a stock solution of 1 mg/mL.

Prepare a series of working standard solutions by diluting the stock solution with methanol to

obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solution:
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Accurately weigh 1 g of powdered plant material into a flask.

Add 25 mL of methanol and sonicate for 30 minutes.

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to

HPLC injection.

5. Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A

typical gradient might be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Injection Volume: 10 µL

Detection Wavelength: Monitor at a suitable wavelength, for example, 220 nm, based on the

UV spectrum of Pseudolaroside A.

6. Quantification:

Inject the standard solutions to construct a calibration curve of peak area versus

concentration.

Inject the sample solution and determine the peak area corresponding to Pseudolaroside A.

Calculate the concentration of Pseudolaroside A in the sample using the regression

equation from the calibration curve.

Biological Activity: Anti-Cancer Effects
While specific in vitro anti-cancer data for Pseudolaroside A is limited, its aglycones,

Pseudolaric Acid A and B, have demonstrated potent cytotoxic effects against various cancer

cell lines. The primary mechanism of action is the induction of apoptosis.

Quantitative Data: Cytotoxicity of Pseudolaric Acids
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The following table summarizes the reported IC50 values for Pseudolaric Acid B (PAB) against

different human cancer cell lines.

Cell Line Cancer Type IC50 (µM) for PAB Reference

Bel-7402
Hepatocellular

Carcinoma

Not specified, dose-

dependent apoptosis
[6]

Various tumor cells Multiple 0.17 to 5.20

HKC
Normal Human

Kidney Epithelial
5.77

Note: The specific IC50 values for Bel-7402 were not provided in the abstract, but the study

indicated dose- and time-dependent inhibition of cell viability.

Experimental Protocols: Biological Assays
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

1. Materials:

Human cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)

Pseudolaroside A (or Pseudolaric Acid A/B)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader
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2. Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

Treat the cells with various concentrations of Pseudolaroside A (e.g., 0.1, 1, 10, 50, 100

µM) and a vehicle control (DMSO) for 48 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Mechanism of Action: Induction of Apoptosis
Studies on Pseudolaric Acid A and B have revealed that their anti-cancer effects are primarily

mediated through the induction of apoptosis. Key signaling pathways implicated include the

intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway for Pseudolaric Acid-Induced
Apoptosis
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Caption: Proposed signaling pathway for apoptosis induction by Pseudolaric Acids.
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The proposed mechanism involves the inhibition of the PI3K/AKT/mTOR survival pathway and

modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c

release, and subsequent caspase activation, ultimately resulting in programmed cell death.

Conclusion
Pseudolaroside A is an important analyte for the quality control of Pseudolarix kaempferi

preparations. While direct research on this specific glycoside is emerging, the extensive studies

on its aglycones, Pseudolaric Acid A and B, provide a strong foundation for its potential use as

a phytochemical standard and for investigating its biological activities. The protocols and data

presented here offer a starting point for researchers to develop and validate methods for the

analysis of Pseudolaroside A and to explore its therapeutic potential. Further research is

warranted to establish specific analytical standards and to fully elucidate the pharmacological

profile of Pseudolaroside A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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